molecular formula C8H6O2 B1625788 2-Ethynylbenzene-1,4-diol CAS No. 74047-22-6

2-Ethynylbenzene-1,4-diol

Cat. No.: B1625788
CAS No.: 74047-22-6
M. Wt: 134.13 g/mol
InChI Key: QDKKMBYDKIBAME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynylbenzene-1,4-diol typically involves the introduction of an ethynyl group to a benzene ring that already contains hydroxyl groups. One common method is through the electrophilic aromatic substitution reaction, where an ethynyl group is introduced to a benzene ring substituted with hydroxyl groups. The reaction conditions often involve the use of a strong electrophile and a catalyst to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylbenzene-1,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones are formed as major products.

    Reduction: Dihydroxy derivatives are produced.

    Substitution: Various substituted benzene derivatives are formed depending on the nucleophile used.

Scientific Research Applications

2-Ethynylbenzene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-ethynylbenzene-1,4-diol involves its interaction with various molecular targets and pathways. The ethynyl group can participate in pi-pi interactions with aromatic systems, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynylbenzene-1,4-diol is unique due to the specific positioning of the hydroxyl groups and the ethynyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-ethynylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKKMBYDKIBAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502026
Record name 2-Ethynylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74047-22-6
Record name 2-Ethynylbenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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